molecular formula C21H12N2O3 B5577803 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione

2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione

Cat. No.: B5577803
M. Wt: 340.3 g/mol
InChI Key: GEXKEKIFODXLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under specific reaction conditions. One common method includes the use of a catalyst such as TiO2-ZrO2 in acetonitrile at 60°C, yielding the desired product in high efficiency . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in scientific research.

Comparison with Similar Compounds

2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione can be compared with other benzoxazole derivatives, such as:

  • 2-(4-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
  • 2-(5-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
  • 2-(6-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione

These compounds share similar core structures but differ in the position of the benzoxazole moiety, which can influence their chemical and biological properties

Properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-15-8-1-2-9-16(15)21(25)23(20)14-7-5-6-13(12-14)19-22-17-10-3-4-11-18(17)26-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXKEKIFODXLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352504
Record name 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58193-99-0
Record name 2-(3-Benzooxazol-2-yl-phenyl)-isoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.